molecular formula C22H21NO4S B445951 ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B445951
M. Wt: 395.5g/mol
InChI Key: ZHXNVSMORFYOHU-UHFFFAOYSA-N
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Description

ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a naphthyl group, a tetrahydrofuran ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyl intermediate: This could involve the functionalization of naphthalene to introduce the desired substituents.

    Synthesis of the tetrahydrofuran intermediate: This step might involve the protection and deprotection of functional groups to achieve the desired tetrahydrofuran structure.

    Coupling reactions: The final step would involve coupling the naphthyl and tetrahydrofuran intermediates with the thiophene carboxylate under specific conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: KMnO₄ (potassium permanganate), CrO₃ (chromium trioxide)

    Reducing agents: LiAlH₄ (lithium aluminium hydride), NaBH₄ (sodium borohydride)

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible use in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-naphthyl)-2-aminothiophene-3-carboxylate: Similar structure but lacks the tetrahydrofuran ring.

    Ethyl 2-(2-naphthyl)-4-aminothiophene-3-carboxylate: Similar structure but with different positioning of functional groups.

    Ethyl 4-(2-naphthyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-furanecarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the combination of its naphthyl, tetrahydrofuran, and thiophene moieties, which confer specific chemical and physical properties. This uniqueness can make it particularly valuable in certain applications, such as in the design of novel pharmaceuticals or advanced materials.

Properties

Molecular Formula

C22H21NO4S

Molecular Weight

395.5g/mol

IUPAC Name

ethyl 4-naphthalen-2-yl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C22H21NO4S/c1-2-26-22(25)19-17(16-10-9-14-6-3-4-7-15(14)12-16)13-28-21(19)23-20(24)18-8-5-11-27-18/h3-4,6-7,9-10,12-13,18H,2,5,8,11H2,1H3,(H,23,24)

InChI Key

ZHXNVSMORFYOHU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCO4

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCO4

Origin of Product

United States

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